molecular formula C10H21NO B13023977 N-(2-methoxyethyl)-3-methylcyclohexan-1-amine

N-(2-methoxyethyl)-3-methylcyclohexan-1-amine

Cat. No.: B13023977
M. Wt: 171.28 g/mol
InChI Key: ZPJKRLCFMBNALH-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a methyl group at position 3 and a 2-methoxyethylamine side chain. Its molecular formula is C₁₁H₂₁NO (molecular weight: 183.29 g/mol).

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-methylcyclohexan-1-amine

InChI

InChI=1S/C10H21NO/c1-9-4-3-5-10(8-9)11-6-7-12-2/h9-11H,3-8H2,1-2H3

InChI Key

ZPJKRLCFMBNALH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-methylcyclohexan-1-amine typically involves the reaction of 3-methylcyclohexanone with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, including crystallization and high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-methoxyethyl)-3-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-3-methylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The methoxyethyl substituent may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between N-(2-methoxyethyl)-3-methylcyclohexan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications
This compound C₁₁H₂₁NO 183.29 3-methylcyclohexane + 2-methoxyethylamine Organic synthesis intermediate; potential pharmacological scaffold
N-(3-Methoxypropyl)-3-methylcyclohexan-1-amine C₁₁H₂₃NO 185.31 Longer methoxypropyl chain (3-methoxypropyl) Increased lipophilicity; possible use in hydrophobic drug formulations
3-Methoxyeticyclidine (N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine) C₁₅H₂₃NO 233.35 Cyclohexane + 3-methoxyphenyl + ethylamine Psychoactive research compound due to phenyl substitution
1-(2-Methoxyethyl)piperazine C₇H₁₆N₂O 144.21 Piperazine ring + 2-methoxyethyl Medicinal chemistry (e.g., serotonin receptor modulation)
2-Chloro-3-cyclohexyl-N-methylpropan-1-amine C₁₀H₂₀ClN 189.73 Chloro substituent + cyclohexyl group Synthetic intermediate for functionalized amines

Key Observations :

  • Chain Length and Lipophilicity : The methoxyethyl vs. methoxypropyl chain in increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration in drug candidates.
  • Aromatic vs. Aliphatic Substitutions : 3-Methoxyeticyclidine () incorporates a phenyl group, likely conferring distinct electronic properties and bioactivity compared to purely aliphatic analogs.
  • Ring Systems : Piperazine derivatives () exhibit higher basicity due to the nitrogen-rich ring, whereas cyclohexane-based amines provide steric bulk.

Pharmacological and Functional Insights

  • Leishmaniasis Research: notes that N-(2-methoxyphenyl)-benzimidazol-2-amine derivatives exhibit anti-parasitic activity, underscoring the role of methoxy groups in bioactive molecules.

Biological Activity

N-(2-methoxyethyl)-3-methylcyclohexan-1-amine is an organic compound that has garnered attention for its potential biological activities. The compound features a cyclohexane ring substituted with a methyl group and a methoxyethyl amine group, which may influence its interactions with biological systems. Understanding the biological activity of this compound is essential for exploring its possible applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H17_{17}N, with a molecular weight of approximately 191.27 g/mol. The presence of the amine group allows for hydrogen bonding, which can enhance solubility and reactivity in biological environments. This structural configuration may also facilitate interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various molecular targets. Preliminary studies suggest that this compound may possess:

  • Antiproliferative Activity : Potential to inhibit cancer cell growth.
  • Antioxidant Properties : Ability to counteract oxidative stress.
  • Antimicrobial Activity : Effectiveness against certain bacterial strains.

The biological activity of this compound is likely mediated through its interactions with specific receptors or enzymes. The amine functionality can participate in ionic interactions, enhancing binding affinity to biological targets. The methoxyethyl substituent may improve membrane permeability, facilitating cellular uptake.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeInhibition of cancer cell lines (IC50_{50} values in low micromolar range)
AntioxidantSignificant antioxidative activity compared to standards
AntimicrobialEffective against Gram-positive bacteria (MIC values)

Detailed Findings

  • Antiproliferative Activity :
    • In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, with IC50_{50} values indicating effective concentration ranges for inhibition.
    • For example, compounds structurally related to this compound have demonstrated IC50_{50} values as low as 1.2 µM against specific cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antioxidant Properties :
    • The compound has shown promising results in antioxidant assays, outperforming some standard antioxidants in various tests. This suggests that it may help mitigate oxidative stress-related cellular damage .
  • Antimicrobial Activity :
    • Preliminary antimicrobial assays indicate that this compound possesses activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to established antibiotics .

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